N~1~-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-tetrazole-1,5-diamine
Description
(1Z)-N1-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a nitro group, and a tetrazole moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C9H7N7O4 |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
1-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C9H7N7O4/c10-9-12-13-14-15(9)11-3-5-1-7-8(20-4-19-7)2-6(5)16(17)18/h1-3H,4H2,(H2,10,12,14)/b11-3- |
InChI Key |
SSPAEDWUZRTUDE-JYOAFUTRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N\N3C(=NN=N3)N)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NN3C(=NN=N3)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N1-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde, followed by nitration to introduce the nitro group.
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized by reacting an appropriate hydrazine derivative with sodium azide under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the tetrazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N1-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate, particularly for its interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1Z)-N1-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The nitro group and tetrazole moiety can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINOTHIOUREA
- 1-(6-NITRO-1,3-BENZODIOXOL-5-YL)ETHANOL
- 1-N’,2-N’-BIS[(1E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ETHANEDIHYDRAZIDE
Uniqueness
(1Z)-N1-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a benzodioxole ring, a nitro group, and a tetrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
